Cas no 5241-24-7 (Demethyldihydrolanosterol)
Demethyldihydrolanosterol Chemical and Physical Properties
Names and Identifiers
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- Demethyldihydrolanosterol
- (R)-TOL-BINAP RUCL2 AMPY
- 4,4-dimethyl-5α-cholest-8-en-3β-ol
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- Inchi: 1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22-23,25-26,30H,8-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1
- InChI Key: FYHRVINOXYETMN-QGBOJXOESA-N
- SMILES: O[C@H]1CC[C@]2(C)C3CC[C@]4(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]4C=3CC[C@H]2C1(C)C
Demethyldihydrolanosterol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D230905-1mg |
Demethyldihydrolanosterol |
5241-24-7 | 1mg |
$ 265.00 | 2023-09-08 | ||
| TRC | D230905-10mg |
Demethyldihydrolanosterol |
5241-24-7 | 10mg |
$ 2101.00 | 2023-09-08 | ||
| A2B Chem LLC | AG26165-1mg |
DeMethyldihydrolanosterol |
5241-24-7 | 1mg |
$1051.00 | 2023-12-30 |
Demethyldihydrolanosterol Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on Demethyldihydrolanosterol
Comprehensive Overview of Demethyldihydrolanosterol (CAS No. 5241-24-7): Properties, Applications, and Research Insights
Demethyldihydrolanosterol (CAS No. 5241-24-7), a sterol derivative, has garnered significant attention in biochemical and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, often referred to as a lanosterol analog, plays a critical role in cholesterol biosynthesis pathways, making it a subject of interest for studies targeting metabolic disorders and skin health. Its molecular structure, characterized by the absence of a methyl group compared to lanosterol, contributes to its distinct biological activity.
In recent years, the demand for natural sterols and their derivatives has surged, driven by growing consumer interest in anti-aging skincare and cholesterol management. Demethyldihydrolanosterol is frequently discussed in forums and research papers exploring lipid metabolism and dermatological innovations. For instance, its potential to modulate enzyme activity in the mevalonate pathway has sparked investigations into its use for hypercholesterolemia and cutaneous barrier repair.
From a chemical perspective, Demethyldihydrolanosterol (CAS No. 5241-24-7) exhibits a tetracyclic steroid backbone with a hydroxyl group at the C-3 position, distinguishing it from other oxysterols. This structural feature enhances its solubility in lipid membranes, facilitating interactions with cellular receptors and signaling proteins. Researchers have highlighted its role as a precursor molecule in the synthesis of bioactive steroids, further expanding its utility in drug development.
The compound’s relevance extends to the cosmeceutical industry, where it is studied for its moisturizing and anti-inflammatory properties. With the rise of "clean beauty" trends, Demethyldihydrolanosterol is increasingly featured in formulations targeting skin hydration and barrier function. Studies suggest it may enhance ceramide production, a key factor in maintaining epidermal integrity, aligning with consumer demands for evidence-based skincare ingredients.
In the realm of nutritional supplements, Demethyldihydrolanosterol is explored for its potential to support cardiovascular health. Its ability to influence cholesterol absorption and bile acid synthesis positions it as a candidate for functional foods. However, clinical data remain limited, prompting calls for further human trials to validate its efficacy and safety.
From a synthetic standpoint, Demethyldihydrolanosterol (CAS No. 5241-24-7) is typically derived through enzymatic reduction or semisynthetic modification of lanosterol. Advances in biocatalysis have improved yield and purity, addressing challenges associated with traditional organic synthesis. These innovations are critical for scaling production to meet industrial and research needs.
Environmental and regulatory considerations also shape the discourse around Demethyldihydrolanosterol. As a naturally occurring sterol, it is generally regarded as safe (GRAS) for specific applications, though regional regulations may vary. Researchers emphasize the importance of sustainable sourcing and green chemistry principles in its production to align with global eco-friendly initiatives.
In summary, Demethyldihydrolanosterol (CAS No. 5241-24-7) represents a versatile compound with multifaceted applications in pharmaceuticals, cosmetics, and nutrition. Its intersection with metabolic health and dermatology underscores its scientific and commercial value. Future research will likely focus on elucidating its mechanisms of action and optimizing its use in personalized medicine and preventive healthcare.